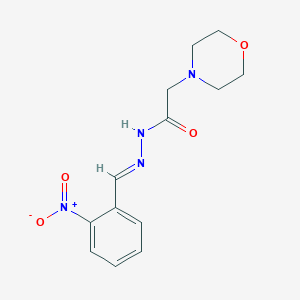![molecular formula C16H14N2O4 B11544149 N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11544149.png)
N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a complex organic compound that features a furan ring, a benzodioxine moiety, and a carbohydrazide group
Preparation Methods
The synthesis of N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide typically involves the condensation of furan derivatives with benzodioxine and carbohydrazide precursors. One common method involves the aldol condensation of furfural or its derivatives with appropriate benzodioxine compounds under acidic or basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted products. Common reagents used in these reactions include triflic acid, aluminum chloride, and palladium catalysts. Major products formed from these reactions include hydroarylated furan derivatives and substituted benzodioxine compounds.
Scientific Research Applications
N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing various heterocyclic compounds.
Industry: The compound’s derivatives are used in the production of bio-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the catalytic and allosteric sites of the enzyme, inhibiting its activity and reducing melanin synthesis . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar compounds to N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide include:
Furan-2-yl)prop-2-en-1-one derivatives: These compounds share the furan ring and prop-2-en-1-one moiety but differ in their substituents.
Benzodioxine derivatives: These compounds contain the benzodioxine moiety but may have different functional groups attached. The uniqueness of N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide lies in its combination of the furan, benzodioxine, and carbohydrazide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14N2O4 |
|---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C16H14N2O4/c19-16(18-17-7-1-3-13-4-2-8-20-13)12-5-6-14-15(11-12)22-10-9-21-14/h1-8,11H,9-10H2,(H,18,19)/b3-1+,17-7+ |
InChI Key |
HYWASYKCJOKRSB-FGLBKGJBSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C=C/C3=CC=CO3 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(phenylimino)methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11544066.png)
![2,4-dichloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11544073.png)
![4-bromo-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11544080.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11544085.png)
![2-[(E)-{[2-(2-Bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate](/img/structure/B11544087.png)
![2-[(E)-(2-{[(2Z)-2-(2-{[(3,5-dinitrophenyl)carbonyl]oxy}benzylidene)hydrazinyl](oxo)acetyl}hydrazinylidene)methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11544089.png)
![3-(3,4-Dichlorophenyl)-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-2-imino-5-methylimidazolidin-4-one](/img/structure/B11544100.png)

![O-{4-[(4-iodophenyl)carbamoyl]phenyl} (4-methoxyphenyl)methylcarbamothioate](/img/structure/B11544111.png)
![3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11544114.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B11544116.png)
![(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-methyl-5-phenylpentan-2-ol](/img/structure/B11544128.png)

![N'-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11544146.png)
